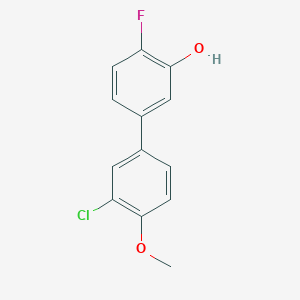
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% (3F-5F-2TFPP) is a highly reactive and versatile small molecule that is used in the synthesis of various organic compounds. It is a fluorinated phenol that contains two trifluoromethyl groups and one fluoro group, and it is a colorless, water-soluble solid. 3F-5F-2TFPP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used in the synthesis of polymers and in the production of dyes and pigments.
Applications De Recherche Scientifique
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, dyes, and pigments. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is used in the synthesis of organic compounds for use in drug delivery systems. It can also be used in the synthesis of polymers for use in medical devices, such as catheters and stents.
Mécanisme D'action
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% is an active molecule that is capable of reacting with other molecules in a variety of ways. It can react with nucleophiles, such as alcohols and amines, to form new compounds. It can also react with bases, such as hydroxides and carbonates, to form new compounds. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can react with acids, such as hydrochloric acid, to form new compounds.
Biochemical and Physiological Effects
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% has been found to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure. It has also been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments include its high reactivity, its ability to form a variety of compounds, and its low cost. The main limitation of using 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% in lab experiments is its potential toxicity. It is important to handle 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% with care, as it can be a skin and eye irritant.
Orientations Futures
In the future, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new pharmaceuticals and agrochemicals. It could also be used in the synthesis of polymers for use in medical devices, such as catheters and stents. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the development of new drug delivery systems. It could also be used in the development of new dyes and pigments. Finally, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% could be used in the synthesis of new organic compounds for use in the development of new materials and technologies.
Méthodes De Synthèse
3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through a variety of methods, including the reaction of trifluoromethylbenzene with hydroxylamine hydrochloride and sodium hydroxide. This reaction produces an intermediate, which is then reacted with a base and a nucleophile, such as an alcohol or an amine. The resulting product is then purified and isolated. In addition, 3-Fluoro-5-(2-trifluoromethylphenyl)phenol, 95% can be synthesized through the reaction of trifluoromethylbenzene with a base and a nucleophile, such as an alcohol or an amine.
Propriétés
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-9-5-8(6-10(18)7-9)11-3-1-2-4-12(11)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXRBTOLOKYOHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684427 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261771-33-8 |
Source


|
| Record name | 5-Fluoro-2'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














